molecular formula C15H14F3N3OS B7126983 Phenyl-[4-[5-(trifluoromethyl)-1,3-thiazol-2-yl]piperazin-1-yl]methanone

Phenyl-[4-[5-(trifluoromethyl)-1,3-thiazol-2-yl]piperazin-1-yl]methanone

Cat. No.: B7126983
M. Wt: 341.4 g/mol
InChI Key: IPCFTXKPYOMRFU-UHFFFAOYSA-N
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Description

Phenyl-[4-[5-(trifluoromethyl)-1,3-thiazol-2-yl]piperazin-1-yl]methanone is a useful research compound. Its molecular formula is C15H14F3N3OS and its molecular weight is 341.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Preparation Methods

  • Synthetic Routes and Reaction Conditions: The synthesis of Phenyl-[4-[5-(trifluoromethyl)-1,3-thiazol-2-yl]piperazin-1-yl]methanone typically involves the following steps:

    • Starting with the formation of the thiazole ring through the condensation of an appropriate α-bromoacetophenone derivative with thiourea, yielding a 2-thiazolyl ketone intermediate.

    • The intermediate is then subjected to nucleophilic substitution with 4-(phenylmethyl)piperazine under basic conditions to introduce the piperazine moiety.

    • Finally, the trifluoromethyl group is introduced through electrophilic fluorination using reagents like trifluoromethyl iodide in the presence of a catalyst.

    Industrial Production Methods:

    • Large-scale production often employs continuous flow reactors to optimize reaction efficiency and yield.

    • Catalytic processes and advanced fluorination techniques are employed to ensure high selectivity and purity.

Chemical Reactions Analysis

  • Types of Reactions it Undergoes:

    • Oxidation: The phenyl group may undergo oxidation under specific conditions to form phenolic derivatives.

    • Reduction: The ketone moiety can be reduced to an alcohol using reducing agents like sodium borohydride.

    • Substitution: The piperazine ring can undergo various substitution reactions to introduce different functional groups.

  • Common Reagents and Conditions:

    • Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    • Reducing agents: Like lithium aluminum hydride or sodium borohydride.

    • Substitution reactions: Often involve halogenating agents, alkylating agents, or acylating agents.

  • Major Products Formed from These Reactions:

    • Phenolic derivatives from oxidation.

    • Alcohols from reduction of the ketone group.

    • Various substituted piperazines from substitution reactions.

Scientific Research Applications: Phenyl-[4-[5-(trifluoromethyl)-1,3-thiazol-2-yl]piperazin-1-yl]methanone finds applications across several fields:

  • Chemistry: Utilized as an intermediate in the synthesis of complex molecules.

  • Biology: Investigated for its potential as a ligand in receptor binding studies.

  • Medicine: Explored for its pharmacological properties, including potential as an antifungal or antimicrobial agent.

  • Industry: Used in the development of novel materials with unique properties due to its trifluoromethyl thiazole structure.

Mechanism of Action: this compound exerts its effects through:

  • Molecular Targets: It interacts with specific enzymes or receptors, modulating their activity.

  • Pathways Involved: It may inhibit or activate signaling pathways critical for cellular functions, influencing biological outcomes.

Comparison with Similar Compounds: When compared to other piperazine-based compounds:

  • It is unique due to the presence of the trifluoromethyl thiazole moiety, which imparts distinct chemical properties and biological activities.

Comparison with Similar Compounds

  • Phenylpiperazine derivatives: Known for their psychoactive properties.

  • Thiazole-based compounds: Often used in the development of drugs with diverse therapeutic effects.

Hope this provides a comprehensive insight into Phenyl-[4-[5-(trifluoromethyl)-1,3-thiazol-2-yl]piperazin-1-yl]methanone! Curious about its real-world applications?

Properties

IUPAC Name

phenyl-[4-[5-(trifluoromethyl)-1,3-thiazol-2-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3N3OS/c16-15(17,18)12-10-19-14(23-12)21-8-6-20(7-9-21)13(22)11-4-2-1-3-5-11/h1-5,10H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPCFTXKPYOMRFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=C(S2)C(F)(F)F)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.